

Application Notes and Protocols for ROS 234 Dioxalate in Rodent Models

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Compound of Interest

Compound Name: ROS 234

Cat. No.: B575769

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Introduction

ROS 234 dioxalate is a potent histamine H3 receptor antagonist. The histamine H3 receptor, primarily expressed in the central nervous system, acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters. Antagonism of the H3 receptor leads to an increase in the release of histamine and other neurotransmitters, making it a target of interest for neurological and cognitive research. These application notes provide a summary of the known quantitative data for **ROS 234** dioxalate and generalized protocols for its use in rodent models based on available information and standard laboratory practices.

Quantitative Data Summary

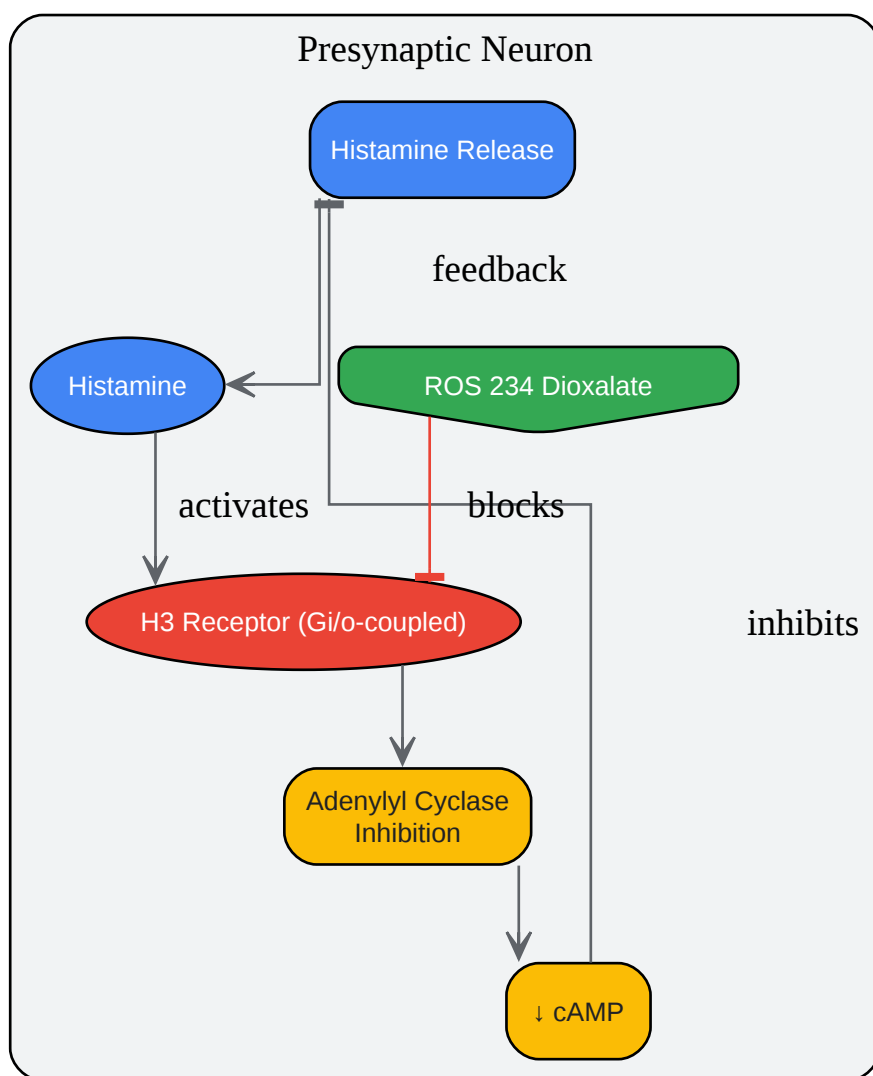
The following table summarizes the key in vitro and in vivo pharmacological data for **ROS 234** dioxalate.

Parameter	Species	Tissue/Assay Condition	Value	Reference
pKi	Rat	Cerebral Cortex H3-Receptor	8.90	[1][2]
pKB	Guinea-pig	Ileum H3- Receptor	9.46	[1][2]
ED50	Rat	ex vivo Cerebral Cortex	19.12 mg/kg (i.p.)	[1][2]

Note: The ED50 value represents the dose at which 50% of the maximum effect is observed in an ex vivo binding study in the rat cerebral cortex following intraperitoneal (i.p.) administration.

Signaling Pathway of H3 Receptor Antagonism

ROS 234 dioxalate acts by blocking the histamine H3 receptor, which is a G protein-coupled receptor (GPCR) coupled to the Gi/o protein. In its natural state, the activation of the H3 receptor by histamine inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. By antagonizing this receptor, **ROS 234** dioxalate prevents this inhibition, thereby increasing the release of histamine and other neurotransmitters.



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Caption: H3 Receptor Antagonism by **ROS 234** Dioxalate.

Experimental Protocols

The following protocols are generalized based on standard practices for in vivo studies in rodents. The specific details from the original studies on **ROS 234** dioxalate by Ballabeni et al. (2002) and Mor et al. (2004) are not fully available in the public domain. Researchers should perform pilot studies to determine the optimal dosage and vehicle for their specific experimental conditions.

Protocol 1: Intraperitoneal (i.p.) Administration of ROS 234 Dioxalate in Rats

This protocol describes the preparation and administration of **ROS 234** dioxalate for in vivo studies in rats.

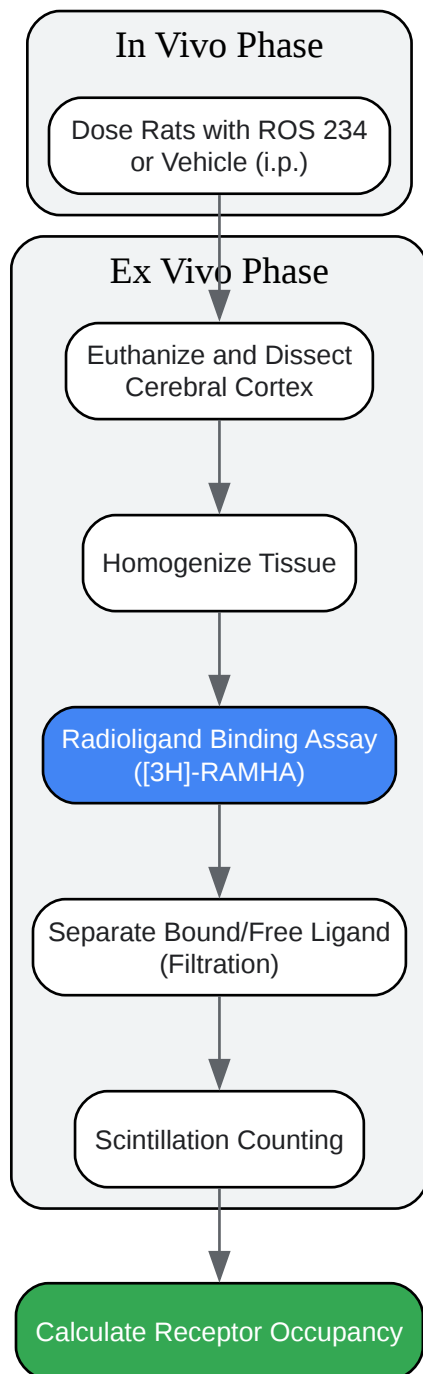
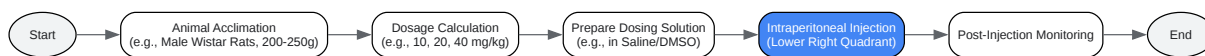
Materials:

- **ROS 234** dioxalate
- Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO and Tween 80, followed by dilution in saline)
- Sterile syringes and needles (23-25 gauge)
- Animal scale
- Appropriate personal protective equipment (PPE)

Procedure:

- **Animal Model:** Use adult male rats of a standard strain (e.g., Sprague-Dawley or Wistar), weighing between 200-250g. Acclimate the animals to the housing conditions for at least one week before the experiment.
- **Dosage Calculation:** The reported ED50 is 19.12 mg/kg. For initial studies, a dose range around this value (e.g., 10, 20, and 40 mg/kg) is recommended to establish a dose-response curve for the desired biological effect.
- **Preparation of Dosing Solution:**
 - **Solubility:** The solubility of **ROS 234** dioxalate in aqueous solutions may be limited. A common practice for similar compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle such as saline or PBS. The final concentration of the organic solvent should be kept low (typically <5%) to avoid toxicity.

- Example Preparation: To prepare a 2 mg/mL solution for a 10 mg/kg dose in a 250g rat (injection volume of 1.25 mL), dissolve the required amount of **ROS 234** dioxalate in a minimal volume of DMSO, then add a surfactant like Tween 80, and finally bring it to the final volume with sterile saline. Vortex or sonicate to ensure complete dissolution. Prepare fresh on the day of the experiment.
- Administration:
 - Weigh the rat accurately to determine the correct volume of the dosing solution to inject.
 - Restrain the rat securely.
 - Perform the intraperitoneal injection into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
 - The injection volume should typically be in the range of 1-5 mL/kg.
- Post-injection Monitoring: Observe the animals for any adverse reactions following the injection.



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References

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- 2. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
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